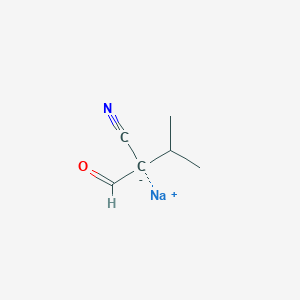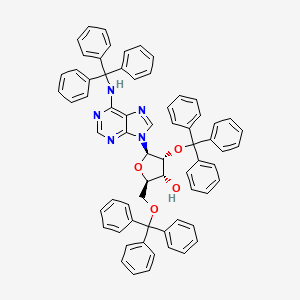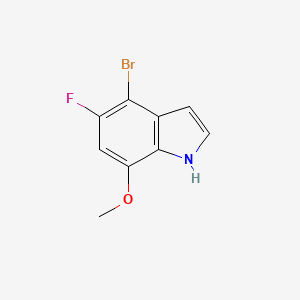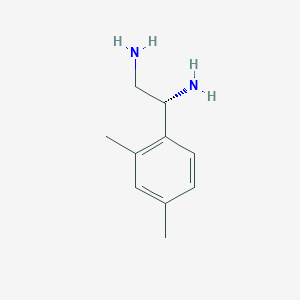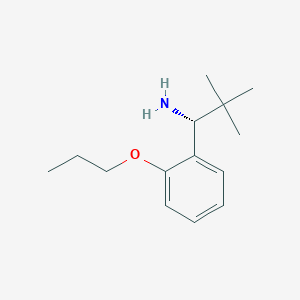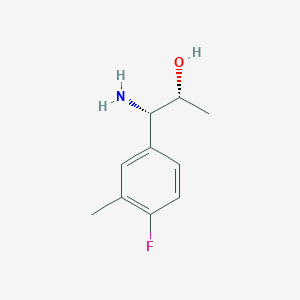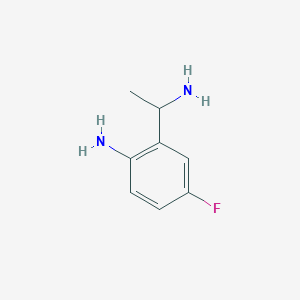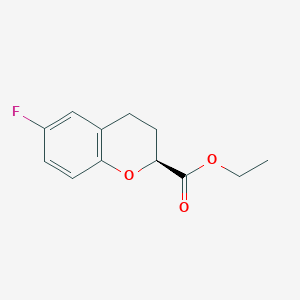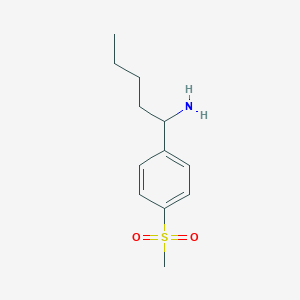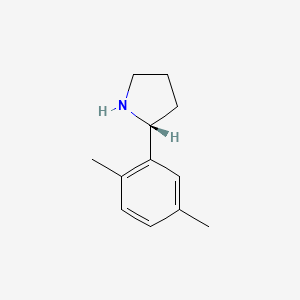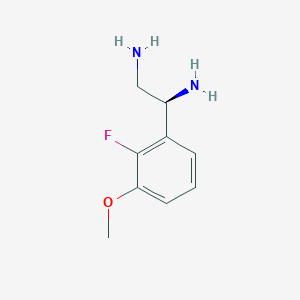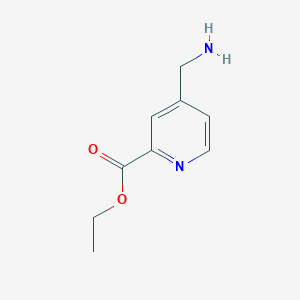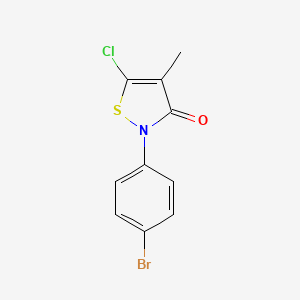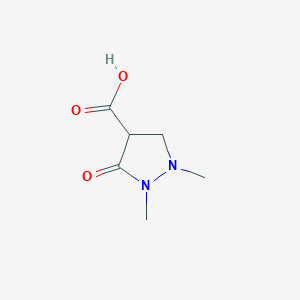
1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and a ketone group at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diaminoethane with a diketone, followed by oxidation to introduce the ketone group at the third position. The reaction conditions often include the use of a strong acid catalyst and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
化学反应分析
Types of Reactions: 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms in the pyrazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide range of substituted pyrazolidine derivatives.
科学研究应用
1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable molecule for medicinal chemistry.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
3,5-Dimethylpyrazole: Another pyrazole derivative with similar structural features but different functional groups.
1,2,4-Triazole: A heterocyclic compound with three nitrogen atoms in the ring, exhibiting different chemical and biological properties.
Pyrrolidine-2,5-dione: A five-membered ring compound with two nitrogen atoms and a ketone group, similar in structure but with different reactivity.
Uniqueness: 1,2-Dimethyl-3-oxopyrazolidine-4-carboxylicacid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research.
属性
分子式 |
C6H10N2O3 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
1,2-dimethyl-3-oxopyrazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-7-3-4(6(10)11)5(9)8(7)2/h4H,3H2,1-2H3,(H,10,11) |
InChI 键 |
IOEODYJQKRWUMQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(=O)N1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


